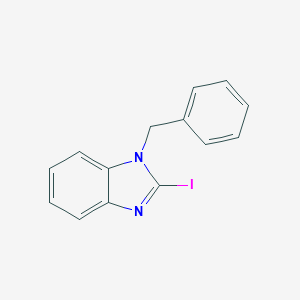

1-benzyl-2-iodo-1H-benzimidazole

説明

1-Benzyl-2-iodo-1H-benzimidazole (C₁₄H₁₁IN₂) is a halogenated benzimidazole derivative characterized by a benzyl group at the N1 position and an iodine atom at the C2 position. The iodine substituent enhances polarizability and electronic effects, influencing both reactivity and intermolecular interactions.

特性

IUPAC Name |

1-benzyl-2-iodobenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IN2/c15-14-16-12-8-4-5-9-13(12)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZILGOUWKSNMFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

Halogen Substituents

1-Benzyl-2-iodo-1H-benzimidazole vs. Chloro/Bromo Analogs :

The iodine atom in the target compound forms stronger halogen bonds compared to smaller halogens (Cl, Br) due to its larger atomic radius and higher polarizability. X-ray crystallography reveals C–I···N and C–I···π interactions in 1-benzyl-2-iodo-1H-benzimidazole, which dominate its crystal packing . In contrast, chloro or bromo analogs exhibit weaker halogen bonding, leading to different supramolecular architectures.Steric and Electronic Effects :

The iodine atom introduces steric bulk and electron-withdrawing effects, altering the benzimidazole ring’s electron density. For example, 1-benzyl-2-phenyl-1H-benzimidazole (C₂₀H₁₆N₂) lacks halogen bonding but benefits from π-π stacking due to the planar phenyl group .

Substituent Position and Identity

N1-Benzyl vs. N1-Alkyl Groups :

Compounds like 1-methyl-2-(methylthio)-1H-benzimidazole (C₉H₁₀N₂S) exhibit reduced steric hindrance compared to the benzyl-substituted target compound, favoring different reactivity profiles in alkylation or condensation reactions .C2-Substituted Derivatives :

Replacing iodine with methoxy (e.g., 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole) or tert-butyl groups (e.g., 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole) shifts electronic properties. Methoxy groups enhance solubility via polarity, while tert-butyl groups increase hydrophobicity and steric shielding .

Iodinated vs. Non-Iodinated Derivatives

- The synthesis of 1-benzyl-2-iodo-1H-benzimidazole typically involves direct iodination of the benzimidazole core or multi-step condensation. For example, halogenated benzylidenebenzohydrazide intermediates are used to introduce iodine .

- In contrast, 1-benzyl-2-phenyl-1H-benzimidazoles are synthesized via Friedel-Crafts alkylation or AlCl₃-catalyzed condensation, achieving yields of 75–80% .

Key Challenges :

Physicochemical Properties

| Property | 1-Benzyl-2-iodo-1H-benzimidazole | 1-Benzyl-2-phenyl-1H-benzimidazole | 1-Methyl-2-(methylthio)-1H-benzimidazole |

|---|---|---|---|

| Molecular Weight (g/mol) | 334.16 | 284.36 | 178.26 |

| Halogen Bonding | Strong (C–I···N/π) | None (π-π stacking) | None |

| Melting Point | >250°C (decomposes) | 180–185°C | 120–125°C |

| Solubility | Low in polar solvents | Moderate in DMSO | High in ethanol |

Antiviral Activity :

- However, structurally related 5,6-dichloro-2-substituted benzimidazoles show moderate anti-HIV activity, with chloro/bromo substituents at C2 being optimal . The iodine atom’s larger size may hinder binding to viral targets compared to smaller halogens.

Anticancer and Antimicrobial Potential :

- Benzimidazoles with hydroxy-phenyl substituents (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole) demonstrate anticancer activity via intercalation or enzyme inhibition . The iodine atom’s electron-deficient nature in the target compound could enhance DNA-binding affinity compared to non-halogenated analogs.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。